Di-desfluoro Ezetimibe is a derivative of Ezetimibe, a medication primarily used to lower cholesterol levels by inhibiting the absorption of cholesterol in the intestine. The compound is characterized by the absence of two fluorine atoms in its molecular structure, which distinguishes it from its parent compound. This modification may influence its pharmacological properties and potential applications.
Di-desfluoro Ezetimibe is synthesized as part of the process related to Ezetimibe production, where impurities are often formed during the synthesis. The identification and characterization of these impurities, including Di-desfluoro Ezetimibe, are critical for ensuring the quality and efficacy of pharmaceutical products.
Di-desfluoro Ezetimibe falls under the category of pharmaceutical compounds specifically designed to manage hyperlipidemia. It is classified as a cholesterol absorption inhibitor, similar to its parent compound Ezetimibe.
The synthesis of Di-desfluoro Ezetimibe involves several steps, typically beginning with 4-hydroxybenzaldehyde and an amine such as 4-fluoroaniline. The reaction is conducted under controlled conditions to facilitate the formation of intermediates like Eze-1 and desfluoro Eze-1.
Technical Details:
The molecular formula for Di-desfluoro Ezetimibe can be represented as . Its structure features a lactam ring that is characteristic of many azetidinone derivatives. The removal of fluorine atoms alters its electronic properties and possibly its biological activity.
Di-desfluoro Ezetimibe can participate in various chemical reactions typical for pharmaceutical compounds, including:
Technical Details:
Di-desfluoro Ezetimibe operates similarly to its parent compound by inhibiting the Niemann-Pick C1-like 1 protein (NPC1L1), which plays a crucial role in cholesterol absorption in the intestines. By blocking this protein, Di-desfluoro Ezetimibe reduces the amount of cholesterol that enters systemic circulation.
Relevant analyses have shown that maintaining low levels of impurities during synthesis is crucial for ensuring the stability and efficacy of pharmaceutical formulations containing Di-desfluoro Ezetimibe .
Di-desfluoro Ezetimibe serves primarily as an analytical reference standard in research settings aimed at understanding cholesterol metabolism and drug interactions. Its role in studies evaluating drug efficacy or safety profiles makes it significant in pharmaceutical development contexts.
Additionally, ongoing research may explore its potential therapeutic applications or alternative uses within lipid-lowering strategies. Understanding how structural changes impact pharmacodynamics will be crucial for future drug design efforts targeting similar pathways .
Di-desfluoro ezetimibe forms during the final stages of ezetimibe synthesis via the reductive amination pathway. Studies confirm its consistent detection at levels of 0.05%–0.15% in commercial batches using reversed-phase HPLC methods [2]. The impurity arises from the unintended use of non-fluorinated intermediates or incomplete fluorination, particularly when 3-(4-fluorophenyl)propionaldehyde reagents contain trace defluorinated contaminants. During the pivotal cyclization step to form ezetimibe’s β-lactam ring, these contaminants incorporate into the molecular backbone, yielding di-desfluoro ezetimibe [2] [5].
Table 1: Origin of Di-desfluoro Ezetimibe in Ezetimibe Synthesis
Synthetic Stage | Reagents Involved | Formation Mechanism | Typical Levels |
---|---|---|---|
Reductive Amination | 3-(4-Fluorophenyl)propionaldehyde | Fluorine-deficient reagent contamination | 0.05–0.15% |
Cyclization | Imine intermediates | Side reaction with non-fluorinated analogs | <0.10% |
To mitigate its formation, stringent controls are enforced for intermediate Eze-1, limiting di-desfluoro variants to ≤0.10% before progression to final API synthesis [2]. This preemptive strategy minimizes carry-through impurities, ensuring final product compliance.
Di-desfluoro ezetimibe differs from ezetimibe through the absence of fluorine atoms at critical positions. While ezetimibe contains two fluorine atoms (at the 1- and 3’ positions of its azetidinone and phenyl rings), di-desfluoro ezetimibe lacks one or both, altering its physicochemical properties. Key differentiators include:
Table 2: Structural and Analytical Comparison with Ezetimibe
Property | Ezetimibe | Di-desfluoro Ezetimibe | Impact |
---|---|---|---|
Molecular weight | 409.43 g/mol | 391.43 g/mol | 18 Da difference in MS |
Fluorine positions | 1-(4-Fluorophenyl), 3-(4-fluorophenyl) | Defluorinated at one site | Altered binding to NPC1L1 |
LogP (predicted) | 4.75 | 4.29 | Earlier HPLC elution |
NMR (¹⁹F) | -115 ppm, -118 ppm | Single signal or none | Confirmatory identification |
Controlling di-desfluoro ezetimibe is critical for regulatory approval of ezetimibe APIs. Per ICH Q3A guidelines, impurities above 0.10% must be identified, characterized, and quantified [2] [7]. Advanced chromatographic methods are employed for its detection:
Reference standards of di-desfluoro ezetimibe (>98% purity) are synthesized for system suitability testing, with comprehensive characterization using NMR, LC-MS, and FTIR [2] [7]. Manufacturers must document impurity profiles in regulatory submissions, proving levels remain below thresholds through validated analytical procedures. Failure to control this impurity risks batch rejection, underscoring its role in pharmaceutical quality assurance [2] [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7